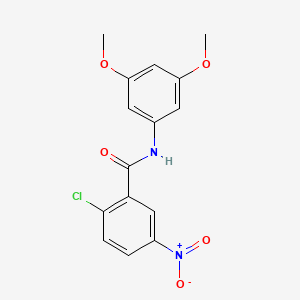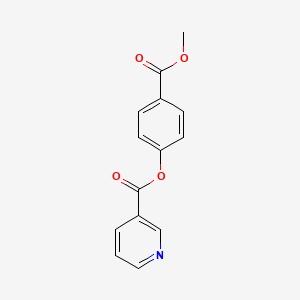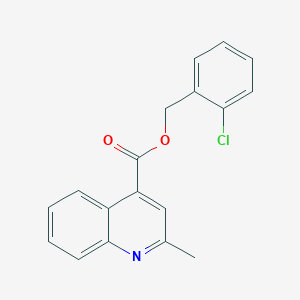![molecular formula C18H16N2O3 B5705147 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline (NATQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NATQ belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For instance, 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is its diverse biological activities, which make it a promising candidate for various scientific research applications. 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood, which can make it challenging to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One area of research is to further elucidate the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline, which can provide insights into its biological activities and potential therapeutic applications. Another area of research is to explore the use of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of new synthetic methods for 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline and its derivatives can enable the synthesis of novel compounds with improved biological activities.
Métodos De Síntesis
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 2-nitrobenzaldehyde with tetrahydroquinoline in the presence of acetic acid and acetic anhydride. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. The purity and yield of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(12-11-15-7-2-4-10-17(15)20(22)23)19-13-5-8-14-6-1-3-9-16(14)19/h1-4,6-7,9-12H,5,8,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQIVIOUVIYMF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(2-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)

![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)
